4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
CAS No.: 846023-58-3
Cat. No.: VC2348235
Molecular Formula: C11H15BO4
Molecular Weight: 222.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 846023-58-3 |
|---|---|
| Molecular Formula | C11H15BO4 |
| Molecular Weight | 222.05 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-9(6-13)14-7-8/h5-7H,1-4H3 |
| Standard InChI Key | YHEMDDZDHYKQGZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O |
Introduction
Chemical Identity and Nomenclature
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde belongs to the class of heterocyclic organoboron compounds. The molecule consists of a furan ring substituted with a pinacol boronate ester at the 4-position and an aldehyde group at the 2-position.
Basic Identification
The compound is identified by various nomenclature systems and identifiers as summarized in the table below:
Common Synonyms
The compound is also known by several synonyms in scientific literature and commercial catalogs:
Structural Features and Characteristics
The molecule combines two important functional groups: a boronic acid pinacol ester and an aldehyde, both attached to a furan heterocycle.
Structural Components
The structural composition of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde includes:
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A furan ring (five-membered aromatic heterocycle containing oxygen)
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A formyl (CHO) group at the 2-position of the furan ring
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A pinacol boronate ester group at the 4-position of the furan ring
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The tetramethyl-1,3,2-dioxaborolane structure (pinacol protecting group)
Structure-Property Relationships
The presence of both the boronate ester and aldehyde functional groups creates a unique reactivity profile. The boronate ester serves as a masked boronic acid that can participate in cross-coupling reactions (particularly Suzuki-Miyaura coupling), while the aldehyde group offers sites for various condensation reactions, reductions, and oxidations.
Physical and Chemical Properties
Understanding the physical and chemical properties is essential for handling, storage, and application of this compound in various synthesis processes.
Physical Properties
Chemical Reactivity
The compound exhibits dual reactivity patterns based on its functional groups:
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The boronate ester group participates in:
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Suzuki-Miyaura cross-coupling reactions
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Transmetalation with transition metal catalysts
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Hydrolysis to the corresponding boronic acid
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The aldehyde group can undergo:
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Nucleophilic additions
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Condensation reactions (e.g., aldol, Wittig)
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Reduction to primary alcohols
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Oxidation to carboxylic acids
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Applications in Organic Synthesis
The bifunctional nature of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde makes it valuable in various synthetic applications.
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound can participate in Suzuki-Miyaura cross-coupling reactions with various halides to form new carbon-carbon bonds. The reaction typically proceeds under palladium catalysis and allows the incorporation of the furan-2-carbaldehyde moiety into more complex structures.
Heterocycle Synthesis
The compound serves as a building block for synthesizing:
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Extended heterocyclic systems
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Conjugated materials for electronic applications
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Biologically active compounds containing furan motifs
Functional Materials
Similar to related compounds mentioned in search result , this compound can potentially be employed in the synthesis of:
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Covalent organic frameworks (COFs)
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Advanced materials with specific electronic properties
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Compounds exhibiting aggregation-induced emission (AIE)
Comparison with Related Compounds
Comparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde with structurally similar compounds provides context for understanding its unique properties and applications.
Structural Analogs
Reactivity Differences
The furan-based structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde distinguishes it from benzene and naphthalene analogs. The electron-rich furan ring:
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Exhibits different electronic properties
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Possesses distinct regioselectivity in reactions
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Provides access to unique heterocyclic scaffolds
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May participate in Diels-Alder reactions as a diene
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